molecular formula C4H3BrO2 B1362460 Methyl 3-bromopropiolate CAS No. 23680-40-2

Methyl 3-bromopropiolate

Cat. No. B1362460
Key on ui cas rn: 23680-40-2
M. Wt: 162.97 g/mol
InChI Key: PITMUHRRCBFULF-UHFFFAOYSA-N
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Patent
US08846657B2

Procedure details

Into a 2000-mL 3-necked round-bottom flask was placed methyl 3-bromopropiolate (120 g, 736.33 mmol, 1.00 equiv) and tert-butyl 1H-pyrrole-1-carboxylate (615.61 g, 3.68 mol, 5.00 equiv). The resulting solution was stirred for 30 hr at 95° C. in an oil bath. The reaction mixture was cooled and distilled under reduced pressure (20 mm Hg). The fraction collected at 55° C. was purified by silica gel chromatography (ethyl acetate/petroleum ether, 1:20) to afford 7-tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hepta-2,5-diene-2,7-dicarboxylate as a yellow liquid.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
615.61 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]#[C:3][C:4]([O:6][CH3:7])=[O:5].[N:8]1([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH:12]=[CH:11][CH:10]=[CH:9]1>>[Br:1][C:2]1[CH:9]2[N:8]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH:12]([CH:11]=[CH:10]2)[C:3]=1[C:4]([O:6][CH3:7])=[O:5]

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
BrC#CC(=O)OC
Step Two
Name
Quantity
615.61 g
Type
reactant
Smiles
N1(C=CC=C1)C(=O)OC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 30 hr at 95° C. in an oil bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 2000-mL 3-necked round-bottom flask was placed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure (20 mm Hg)
CUSTOM
Type
CUSTOM
Details
The fraction collected at 55° C.
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography (ethyl acetate/petroleum ether, 1:20)

Outcomes

Product
Details
Reaction Time
30 h
Name
Type
product
Smiles
BrC1=C(C2C=CC1N2C(=O)OC(C)(C)C)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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